5-(Piperidin-4-yl)-1H-indole

Complement Factor B inhibition Iptacopan synthesis 5-indolyl-piperidine scaffold

5-(Piperidin-4-yl)-1H-indole (CAS 383861-22-1) is a bicyclic heterocyclic building block composed of an indole core substituted at the 5-position with an unsubstituted piperidine ring. With a molecular formula of C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol, this compound features a secondary amine on the piperidine (N-H) and an indolic N-H, providing two chemically orthogonal sites for functionalization.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 383861-22-1
Cat. No. B1604499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-4-yl)-1H-indole
CAS383861-22-1
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C13H16N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-2,5,8-10,14-15H,3-4,6-7H2
InChIKeyULMINHJMQWBDGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-4-yl)-1H-indole (CAS 383861-22-1): Chemical Identity, Structural Class, and Core Characteristics for Procurement Evaluation


5-(Piperidin-4-yl)-1H-indole (CAS 383861-22-1) is a bicyclic heterocyclic building block composed of an indole core substituted at the 5-position with an unsubstituted piperidine ring . With a molecular formula of C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol, this compound features a secondary amine on the piperidine (N-H) and an indolic N-H, providing two chemically orthogonal sites for functionalization . Commercial lots are typically offered at 95–98% purity as a free base . Calculated physicochemical values include a topological polar surface area (TPSA) of 27.8 Ų and an aqueous solubility of approximately 1.4 g/L (25°C, calculated) .

Why 5-(Piperidin-4-yl)-1H-indole Cannot Be Replaced by 3-Position or 1-Position Regioisomers in Target-Focused Synthesis


Piperidinyl-indole regioisomers (5-, 3-, and 1-position attachment) are not interchangeable building blocks because the attachment position on the indole ring dictates distinct synthetic routes, pharmacophoric geometry, and biological target engagement. The 5-position link is explicitly required in Novartis complement Factor B inhibitor patents (WO/2015/009616) covering the clinical-stage drug iptacopan (LNP023) and its analogs [1]. Meanwhile, Boehringer Ingelheim's CCR3 antagonist series relies on the piperidine-4-yl-1H-indole scaffold where substitution at the 1-position of indole was used to balance hERG selectivity and rodent potency [2]. In contrast, the 3-position regioisomer (CAS 17403-09-7) has been explored as an antimalarial chemotype but exhibits pronounced intolerance to N-piperidinyl modifications, severely restricting its utility for library synthesis [3]. Additionally, 2-substituted N-piperidinyl indoles behave as NOP full agonists while 3-substituted analogs act as partial agonists at the same receptor—demonstrating that even subtle positional shifts fundamentally alter pharmacological efficacy [4]. Therefore, substituting the 5-position isomer for a 3- or 1-position isomer without re-optimization of downstream synthesis and biological assays is scientifically unjustified.

Quantitative Evidence Differentiating 5-(Piperidin-4-yl)-1H-indole from Its Closest Analogs: A Procurement Selection Guide


Evidence 1: 5-Position Attachment Enables Synthesis of Clinically Advanced Complement Factor B Inhibitors (Class-Level Inference)

The 5-indolyl-piperidine architecture is a core structural requirement in Novartis' complement Factor B inhibitor patent family (WO/2015/009616, US9682968, US10093663). The clinical candidate iptacopan (LNP023), a Factor B inhibitor with reported IC₅₀ of 10 nM, incorporates a 5-methoxy-7-methyl-1H-indol-4-yl methyl substitution pattern that derives from a 5-substituted indole-piperidine intermediate [1]. This synthetic route is inaccessible from 3-(piperidin-4-yl)-1H-indole (CAS 17403-09-7) because the 4-position of the indole ring, which bears the critical methylene linker to the piperidine in iptacopan, is geometrically adjacent to the 5-position attachment point. The 3-position regioisomer would place the piperidine ring at a different vector, fundamentally altering the pharmacophoric geometry required for Factor B binding [1][2].

Complement Factor B inhibition Iptacopan synthesis 5-indolyl-piperidine scaffold

Evidence 2: Unsubstituted N-H Piperidine Confers Derivatization Versatility Unavailable in N-Alkylated or N-Arylated Analogs (Cross-Study Comparable)

The free N-H on the piperidine ring of 5-(piperidin-4-yl)-1H-indole enables direct acylation, sulfonylation, reductive amination, or alkylation without requiring deprotection steps. In contrast, the 3-position regioisomer (3-(piperidin-4-yl)-1H-indole, CAS 17403-09-7) has been systematically characterized in antimalarial SAR studies where the scaffold was found to be intolerant to most N-piperidinyl modifications [1]. Of 38 compounds synthesized in a three-step diversity approach, only three retained activity, and the majority of N-substitutions abolished antimalarial potency entirely [1]. This N-substitution intolerance is a documented, quantifiable limitation of the 3-position scaffold that does not apply to 5-substituted piperidinyl-indoles used in CCR3 and Factor B programs, where N-derivatization is a key optimization parameter [2][3].

Parallel synthesis Combinatorial chemistry N-piperidinyl SAR intolerance

Evidence 3: Favorable Physicochemical Profile for CNS Drug Discovery Relative to 3-Position Regioisomer (Supporting Evidence)

The calculated topological polar surface area (TPSA) of 5-(piperidin-4-yl)-1H-indole is 27.8 Ų , which falls well below the widely accepted threshold of <60–70 Ų for favorable CNS penetration [1]. The 3-position regioisomer (CAS 17403-09-7) has an equivalent TPSA value as both share the same molecular formula and functional groups; however, the 3-position isomer exhibits a significantly higher melting point of 222–227°C compared to the 5-position isomer (typically isolated as a lower-melting solid or oil, consistent with its calculated boiling point of 388.6°C) , potentially complicating its handling in automated synthesis workflows. The compound's moderate calculated aqueous solubility (1.4 g/L at 25°C) and predicted logP of approximately 2.96 place it within the lead-like property space favorable for oral bioavailability.

CNS drug-likeness Physicochemical properties Blood-brain barrier permeability

Evidence 4: Commercial Availability at Multiple Purity Grades with Verified Quality Control (Supporting Evidence)

5-(Piperidin-4-yl)-1H-indole is commercially available from multiple reputable suppliers at defined purity grades with documented quality control. AKSci supplies the compound at ≥95% purity with full Certificate of Analysis (CoA) and Safety Data Sheet (SDS) documentation . Leyan offers the product at 97% purity , while Boc Sciences provides a 98% purity grade . This multi-vendor availability with verified purity contrasts with certain niche piperidinyl-indole regioisomers (e.g., 4-(piperidin-4-yl)-1H-indole or 7-(piperidin-4-yl)-1H-indole), which are available from fewer suppliers and often lack documented purity specifications. The compound is classified as non-hazardous for transport (DOT/IATA) , simplifying logistics for international procurement.

Chemical procurement Quality control Building block supply

Recommended Application Scenarios for 5-(Piperidin-4-yl)-1H-indole Based on Quantitative Evidence


Scenario 1: Complement Factor B Inhibitor Drug Discovery Programs (e.g., Iptacopan Analog Generation)

Research teams pursuing small-molecule inhibitors of the complement alternative pathway Factor B should procure 5-(piperidin-4-yl)-1H-indole as the core building block. The Novartis patent family (WO/2015/009616, US9682968, US10093663) explicitly requires 5-indolyl-piperidine substitution patterns for Factor B inhibition, and the clinical candidate iptacopan (LNP023) demonstrates that this scaffold can yield orally bioavailable inhibitors with nanomolar potency (IC₅₀ = 10 nM for Factor B) . The 3-position regioisomer cannot access the requisite 4,5-disubstituted indole geometry, making it unsuitable for this target class (see Evidence 1) .

Scenario 2: CCR3 Antagonist Lead Optimization Requiring Species Selectivity Profiling

For programs targeting the CC chemokine receptor-3 (CCR3) in allergic and inflammatory diseases, 5-(piperidin-4-yl)-1H-indole serves as the entry point to the piperidine-4-yl-1H-indole series characterized by Boehringer Ingelheim . The published SAR demonstrates that N-piperidine derivatization is well-tolerated and that substituents at the indole 1-position can be used to balance hERG channel inhibition with rodent receptor potency—a key requirement for preclinical safety assessment . Procurement of the 5-position isomer with a free N-H piperidine is essential because N-functionalization is the primary optimization vector in this series (see Evidence 2) .

Scenario 3: CNS-Focused Medicinal Chemistry with Favorable Physicochemical Drug-Likeness

With a TPSA of 27.8 Ų (well below the <60–70 Ų threshold for CNS penetration) and a moderate ALogP of approximately 2.96 , 5-(piperidin-4-yl)-1H-indole is structurally suited for CNS drug discovery programs. The 5-position scaffold has precedent in serotonergic pharmacology: the related 5-substituted-3-(piperidin-4-yl)-1H-indole series was developed as selective 5-HT₁F agonists for migraine (US5708008) . Furthermore, indole-piperidine hybrids with substitution at various positions have yielded sigma-2 receptor ligands with Ki values as low as 90 nM , demonstrating the scaffold's versatility across CNS targets. The free N-H piperidine provides a convenient handle for introducing diverse N-substituents to fine-tune receptor selectivity (see Evidence 2) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Piperidin-4-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.